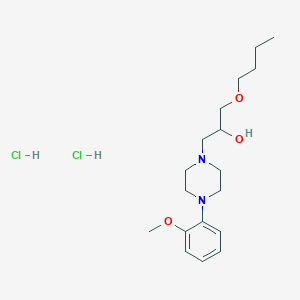

1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of arylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . The molecular formula of this compound is C18H32Cl2N2O3 . It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a phenyl group and a butoxypropanol group . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Applications De Recherche Scientifique

Antimicrobial Activities

- Novel triazole derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial activities. Some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Asymmetric Synthesis of Enciprazine

- A study describes an efficient asymmetric synthesis of a compound structurally similar to 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride. This synthesis is important for the production of the anxiolytic drug Enciprazine (Narsaiah & Nagaiah, 2010).

Development of Anti-Inflammatory and Analgesic Agents

- Research has been conducted on the synthesis of novel compounds, including those with a piperazine moiety, for their potential use as anti-inflammatory and analgesic agents. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antidepressant and Antianxiety Activities

- A series of novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential therapeutic applications of these compounds in treating mood disorders (Kumar et al., 2017).

Antioxidant Activity

- Piperazine derivatives have been screened for their antioxidant activity. Research indicates that these compounds, including those with methoxy-phenyl groups, can act as effective radical scavengers (Mallesha et al., 2014).

Antiarrhythmic and Antihypertensive Effects

- Studies on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to the compound , have shown promising antiarrhythmic and antihypertensive effects. This suggests potential applications in cardiovascular therapy (Malawska et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound functions as an antagonist of the α1a-adrenceptor This results in a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When the compound binds to the α1-ARs, it prevents these neurotransmitters from activating the receptors, thereby inhibiting the associated biochemical pathways. This leads to a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The result of the compound’s action is a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can be beneficial in the treatment of various disorders such as hypertension, benign prostate hyperplasia, and certain cardiac conditions .

Orientations Futures

The therapeutic potential of this compound, particularly as a ligand for alpha1-adrenergic receptors, is a promising area of research . Further studies could focus on its synthesis, structural analysis, and potential applications in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and others .

Propriétés

IUPAC Name |

1-butoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-16(21)14-19-9-11-20(12-10-19)17-7-5-6-8-18(17)22-2;;/h5-8,16,21H,3-4,9-15H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPMRFKYPHXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[4-(2-furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2847472.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)

![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B2847491.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2847495.png)